2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid
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Overview
Description
2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Sulfonylation: The benzoimidazole core can be sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
Amination: The sulfonylated intermediate can be reacted with an amine to introduce the sulfonylamino group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Interfering with cellular pathways: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid: shares structural similarities with other benzoimidazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O5S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H15N3O5S/c1-18-13-8-7-10(9-14(13)19(2)16(18)22)25(23,24)17-12-6-4-3-5-11(12)15(20)21/h3-9,17H,1-2H3,(H,20,21) |
InChI Key |
DWUQABVMCPTQGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O)N(C1=O)C |
solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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